Cas no 1105233-71-3 (1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea)

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea structure
1105233-71-3 structure
商品名:1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea
CAS番号:1105233-71-3
MF:C16H20N4O2
メガワット:300.355603218079
CID:6245454
PubChem ID:30860696

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea
    • AKOS024509741
    • F5479-0154
    • VU0644189-1
    • 1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
    • 1105233-71-3
    • 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
    • 1-(3,4-dimethylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
    • インチ: 1S/C16H20N4O2/c1-12-6-7-14(11-13(12)2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22)
    • InChIKey: UPPMDUCAHWKLAS-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C=CC(C)=C(C)C=1)NCCCN1C(C=CC=N1)=O

計算された属性

  • せいみつぶんしりょう: 300.15862589g/mol
  • どういたいしつりょう: 300.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 461
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 73.8Ų

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5479-0154-30mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
30mg
$119.0 2023-09-10
Life Chemicals
F5479-0154-4mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
4mg
$66.0 2023-09-10
Life Chemicals
F5479-0154-2μmol
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5479-0154-10mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
10mg
$79.0 2023-09-10
Life Chemicals
F5479-0154-5mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
5mg
$69.0 2023-09-10
Life Chemicals
F5479-0154-20mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
20mg
$99.0 2023-09-10
Life Chemicals
F5479-0154-20μmol
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5479-0154-5μmol
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5479-0154-15mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
15mg
$89.0 2023-09-10
Life Chemicals
F5479-0154-1mg
1-(3,4-dimethylphenyl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea
1105233-71-3
1mg
$54.0 2023-09-10

1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea 関連文献

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1-(3,4-dimethylphenyl)-3-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylureaに関する追加情報

Compound CAS No. 1105233-71-3: A Comprehensive Overview

CAS No. 1105233-71-3, also known as 1-(3,4-dimethylphenyl)-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylurea, is a highly specialized chemical compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising biological activities, making it a subject of extensive study in recent years.

The chemical structure of this compound is characterized by a urea group attached to a propyl chain, which is further connected to a dihydropyridazine ring. The dihydropyridazine moiety is a six-membered ring containing two nitrogen atoms and one oxygen atom, contributing to the compound's distinctive electronic properties. The presence of the dimethylphenyl group adds to the molecule's complexity and functional diversity. This intricate structure allows for a wide range of interactions, making it a valuable tool in drug discovery and materials science.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its ability to modulate key biological pathways, particularly in the context of enzyme inhibition and receptor binding. For instance, investigations into its interaction with kinase enzymes have shown promising results, suggesting its potential as a lead compound for developing novel therapeutic agents. Additionally, its stability under physiological conditions and favorable pharmacokinetic profiles make it an attractive candidate for drug development.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis typically begins with the preparation of the dihydropyridazine derivative, followed by coupling with the urea moiety under specific reaction conditions. Optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability for industrial applications.

The physical and chemical properties of this compound have also been extensively studied. It exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, which facilitates its use in various analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. Its melting point and boiling point are within ranges suitable for both laboratory experiments and potential industrial processes.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, releasing carbon dioxide and water as primary byproducts. This suggests that it has a relatively low environmental footprint compared to other synthetic compounds.

In conclusion, CAS No. 1105233-71-3 represents a significant advancement in chemical synthesis with diverse applications across multiple disciplines. Its unique structure, coupled with favorable biological and physical properties, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make substantial contributions to both academic and industrial sectors.

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